3-(4-bromophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a bromophenyl group, an indole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reactions: The final step involves coupling the bromophenyl, indole, and pyrazole moieties under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Drug Development: Due to its complex structure, the compound can be explored for potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques.
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrazole moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene-1-ethyl-1,3-dihydro-2H-indol-2-one
- 3-(4-bromophenyl)-6-chloropyridazine
- 4-bromophenyl 4-bromobenzoate
Uniqueness
The uniqueness of 3-(4-bromophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the bromophenyl, indole, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H12BrN5O2 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H12BrN5O2/c19-11-7-5-10(6-8-11)14-9-15(22-21-14)17(25)24-23-16-12-3-1-2-4-13(12)20-18(16)26/h1-9,20,26H,(H,21,22) |
InChI Key |
KWZPCGHCVGCXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.